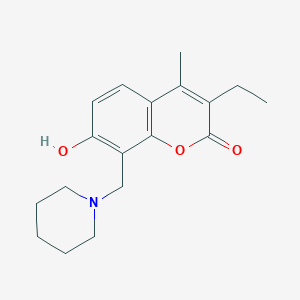![molecular formula C16H12F3NO B5912368 3-[(2,4-difluorophenyl)amino]-1-(4-fluorophenyl)-2-buten-1-one](/img/structure/B5912368.png)
3-[(2,4-difluorophenyl)amino]-1-(4-fluorophenyl)-2-buten-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(2,4-difluorophenyl)amino]-1-(4-fluorophenyl)-2-buten-1-one, also known as DFP-10825, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of diaryl-substituted olefins and has been found to exhibit promising biological activities.
Mechanism of Action
The mechanism of action of 3-[(2,4-difluorophenyl)amino]-1-(4-fluorophenyl)-2-buten-1-one is not fully understood, but it is believed to act by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a crucial role in the production of inflammatory mediators. By inhibiting COX-2 activity, 3-[(2,4-difluorophenyl)amino]-1-(4-fluorophenyl)-2-buten-1-one reduces the production of pro-inflammatory mediators such as prostaglandins and leukotrienes, thereby reducing inflammation and pain.
Biochemical and Physiological Effects
3-[(2,4-difluorophenyl)amino]-1-(4-fluorophenyl)-2-buten-1-one has been found to exhibit significant biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory mediators such as prostaglandins and leukotrienes, thereby reducing inflammation and pain. Moreover, 3-[(2,4-difluorophenyl)amino]-1-(4-fluorophenyl)-2-buten-1-one has also been found to induce apoptosis in cancer cells, thereby inhibiting their growth and proliferation.
Advantages and Limitations for Lab Experiments
One of the major advantages of 3-[(2,4-difluorophenyl)amino]-1-(4-fluorophenyl)-2-buten-1-one is its relatively simple synthesis method, which makes it an attractive target for medicinal chemistry research. Moreover, 3-[(2,4-difluorophenyl)amino]-1-(4-fluorophenyl)-2-buten-1-one has been found to exhibit potent anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of various inflammatory disorders. However, one of the limitations of 3-[(2,4-difluorophenyl)amino]-1-(4-fluorophenyl)-2-buten-1-one is its relatively low solubility in water, which can make it challenging to work with in lab experiments.
Future Directions
There are several future directions for research on 3-[(2,4-difluorophenyl)amino]-1-(4-fluorophenyl)-2-buten-1-one. One potential direction is to further investigate its anticancer properties and explore its potential as a cancer therapy. Moreover, future studies could focus on elucidating the exact mechanism of action of 3-[(2,4-difluorophenyl)amino]-1-(4-fluorophenyl)-2-buten-1-one and identifying its molecular targets. Additionally, research could be conducted to improve the solubility of 3-[(2,4-difluorophenyl)amino]-1-(4-fluorophenyl)-2-buten-1-one in water, thereby making it more suitable for use in lab experiments. Finally, further studies could be conducted to investigate the potential side effects of 3-[(2,4-difluorophenyl)amino]-1-(4-fluorophenyl)-2-buten-1-one and to determine its safety profile.
Synthesis Methods
The synthesis of 3-[(2,4-difluorophenyl)amino]-1-(4-fluorophenyl)-2-buten-1-one involves the reaction between 2,4-difluoroaniline and 4-fluorocinnamaldehyde in the presence of a base catalyst. The reaction proceeds via a Schiff base intermediate, which is then reduced to yield the desired product. The synthesis of 3-[(2,4-difluorophenyl)amino]-1-(4-fluorophenyl)-2-buten-1-one is relatively simple and can be carried out in a few steps, making it an attractive target for medicinal chemistry research.
Scientific Research Applications
3-[(2,4-difluorophenyl)amino]-1-(4-fluorophenyl)-2-buten-1-one has been extensively studied for its potential therapeutic applications. It has been found to exhibit potent anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of various inflammatory disorders such as arthritis and neuropathic pain. Moreover, 3-[(2,4-difluorophenyl)amino]-1-(4-fluorophenyl)-2-buten-1-one has also been found to exhibit anticancer properties, making it a potential candidate for cancer therapy.
properties
IUPAC Name |
(E)-3-(2,4-difluoroanilino)-1-(4-fluorophenyl)but-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F3NO/c1-10(20-15-7-6-13(18)9-14(15)19)8-16(21)11-2-4-12(17)5-3-11/h2-9,20H,1H3/b10-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHXWXRQELNJMTM-CSKARUKUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)C1=CC=C(C=C1)F)NC2=C(C=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C(=O)C1=CC=C(C=C1)F)/NC2=C(C=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(2,4-difluoroanilino)-1-(4-fluorophenyl)but-2-en-1-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-hydroxy-4-(1-pyrrolidinylmethyl)-6H-benzo[c]chromen-6-one](/img/structure/B5912285.png)
![6-chloro-8-[(diethylamino)methyl]-7-hydroxy-3,4-dimethyl-2H-chromen-2-one](/img/structure/B5912287.png)
![3-hydroxy-8-methoxy-4-(1-pyrrolidinylmethyl)-6H-benzo[c]chromen-6-one](/img/structure/B5912289.png)
![4-[2-(2-pyrazinylcarbonyl)carbonohydrazonoyl]benzoic acid](/img/structure/B5912291.png)
![2-[(4-chlorophenyl)thio]-N-[2-(4-fluorophenyl)ethyl]acetamide](/img/structure/B5912293.png)
![methyl 5-(methoxymethyl)-1-[2-nitro-4-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B5912297.png)
![1-(2-ethoxyphenyl)-4-[(5-nitro-2-furyl)methyl]piperazine](/img/structure/B5912309.png)

![2-hydroxy-5-[(2-hydroxybenzylidene)amino]benzoic acid](/img/structure/B5912336.png)

![3-[(2,5-dimethoxyphenyl)amino]-1-(4-fluorophenyl)-2-buten-1-one](/img/structure/B5912345.png)
![1-(4-chlorophenyl)-3-[(2,4-difluorophenyl)amino]-2-buten-1-one](/img/structure/B5912349.png)

![1-(4-chlorophenyl)-3-[(3,4-difluorophenyl)amino]-2-buten-1-one](/img/structure/B5912383.png)